N-(4-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
N-(4-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex heterocyclic compound featuring a [1,4]dioxino[2,3-g]quinolin core fused with a 1,4-dioxane ring. Key structural elements include:
- Quinolinone backbone: The 7-oxo group contributes to hydrogen bonding and receptor interactions.
- 1,4-Dioxane ring: Enhances solubility and modulates pharmacokinetic properties.
- Substituents: A 4-fluorophenyl acetamide group at position 6, which may influence target selectivity.
This compound shares synthetic pathways with related quinoxaline derivatives, such as cyclization of diamines with oxalic acid (as seen in ) and O-arylation steps for acetamide formation .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O5/c1-34-22-8-6-20(7-9-22)29-15-18-12-17-13-24-25(36-11-10-35-24)14-23(17)31(27(18)33)16-26(32)30-21-4-2-19(28)3-5-21/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDAFJBQAARQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)F)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H24FN3O5. It has a molecular weight of 489.5 g/mol and features a dioxin-based quinoline structure which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24FN3O5 |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 894560-93-1 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:
- Enzyme Inhibition :
- Antimicrobial Properties :
- Anticancer Activity :
Case Studies and Experimental Findings
Several studies have evaluated the biological efficacy of this compound:
Study 1: Protease Inhibition
In a study assessing the compound's inhibitory effects on SARS-CoV 3CL protease:
- IC50 Values : The compound demonstrated an IC50 value of approximately 0.70 μM against the protease.
- Mechanism : The interaction involved critical hydrogen bonds between the compound and the active site residues of the protease .
Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed:
- Activity Against Bacteria : The compound displayed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Comparison with Standard Antibiotics : It was found to be more effective than some conventional antibiotics in specific assays .
Study 3: Anticancer Activity
In vitro studies on various cancer cell lines indicated:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Position 6 Substituents : The 4-fluorophenyl group in the target compound contrasts with 3-methoxyphenyl () or 2-methylphenyl () in analogs. Fluorine’s electronegativity may enhance binding affinity via dipole interactions .
- Position 8 Modifications: The [(4-methoxyphenyl)amino]methyl group in the target compound differs from sulfonyl () or benzoyl () substituents. The amino group may improve solubility and enable hydrogen bonding .
Bioactivity and Structure-Activity Relationships (SAR)
- Anticancer Potential: Compounds with [1,4]dioxino[2,3-g]quinolin cores (e.g., ) exhibit cytotoxicity, suggesting the target compound may share similar mechanisms, such as topoisomerase inhibition .
- Anti-Inflammatory Activity: EP4 antagonist MF498 () shares an acetamide side chain and aromatic substituents. The target compound’s 4-fluorophenyl and 4-methoxyphenyl groups may similarly modulate prostanoid receptor interactions .
- Chemical Similarity Metrics: Computational studies () indicate that analogs with Tanimoto scores >0.7 (based on MACCS or Morgan fingerprints) likely share bioactivity profiles.
Pharmacokinetic Considerations
- Solubility : The 1,4-dioxane ring and methoxy groups enhance aqueous solubility compared to purely aromatic analogs (e.g., ’s sulfanyl-containing compound) .
- Metabolic Stability: Fluorine substituents (e.g., 4-fluorophenyl) may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
